Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride
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Overview
Description
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is C10H17NO4·HCl, and it has a molecular weight of approximately 251.71 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure. The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but different functional groups.
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores but varying substituents.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H18ClNO4 |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c1-2-13-9(12)8-7-11-4-3-10(8)14-5-6-15-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
ZYPLORVUFFCRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCC12OCCO2.Cl |
Origin of Product |
United States |
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